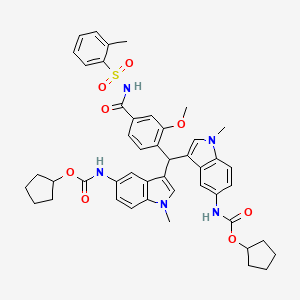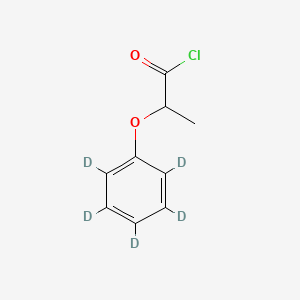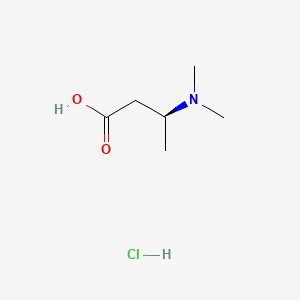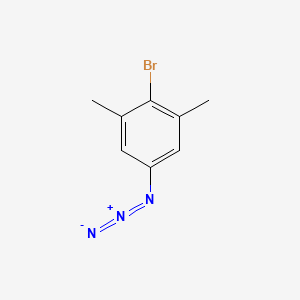
5-Azido-2-bromo-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-bromo-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, which also contains two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-1,3-dimethylbenzene typically involves a multi-step process. One common method starts with the bromination of 1,3-dimethylbenzene to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Azido-2-bromo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Various Nucleophiles: Used for substitution reactions.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Azido-2-bromo-1,3-dimethylbenzene is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in click chemistry for the formation of triazoles .
Biology and Medicine: In biological research, this compound can be used to label biomolecules through azide-alkyne cycloaddition reactions. This labeling is useful in studying biological processes and developing diagnostic tools.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-bromo-1,3-dimethylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and substitution. These reactions often involve the formation of reactive intermediates, which can then interact with other molecules to form the desired products .
Comparación Con Compuestos Similares
2-Bromo-1,3-dimethylbenzene: Lacks the azido group and thus has different reactivity.
5-Azido-1,3-dimethylbenzene: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: 5-Azido-2-bromo-1,3-dimethylbenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
5-azido-2-bromo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
Clave InChI |
ZWPXLZSSWMEUKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


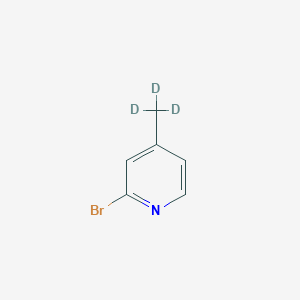

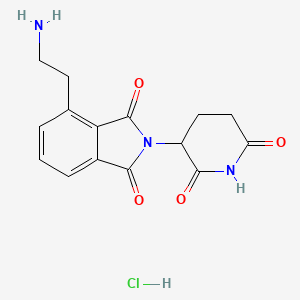

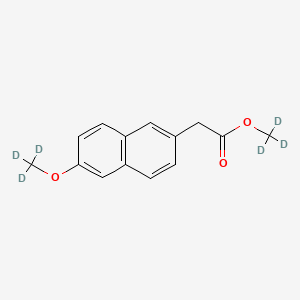
![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)

